(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE
Description
Properties
IUPAC Name |
(E)-3-[4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl]-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H18ClF3N2O3/c1-33-23-13-16(10-11-22(23)34-15-17-6-2-4-8-20(17)26)12-18(14-30)24(32)31-21-9-5-3-7-19(21)25(27,28)29/h2-13H,15H2,1H3,(H,31,32)/b18-12+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVWCBROJDOOISH-LDADJPATSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C(C#N)C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C(\C#N)/C(=O)NC2=CC=CC=C2C(F)(F)F)OCC3=CC=CC=C3Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H18ClF3N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-chlorophenylmethanol with 3-methoxybenzaldehyde to form an intermediate, which is then reacted with 2-(trifluoromethyl)aniline and cyanoacetic acid under specific conditions to yield the final product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
(2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano or methoxy groups can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Methanol, ethanol, dichloromethane.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
Biological Applications
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives with cyano and methoxy groups have been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. Studies have demonstrated that such compounds can effectively target specific signaling pathways involved in tumor growth and metastasis.
Case Study:
A related compound was evaluated by the National Cancer Institute (NCI) and showed promising results against a panel of human tumor cell lines. The mean growth inhibition values indicated a strong potential for further development as an anticancer agent .
2. Antimicrobial Properties
Compounds containing chlorophenyl and methoxy groups have also been investigated for their antimicrobial activities. The structural features may enhance interactions with microbial cell membranes, leading to increased permeability and subsequent cell death.
Case Study:
A study on similar chlorophenyl derivatives revealed significant antimicrobial efficacy against both Gram-positive and Gram-negative bacteria, suggesting that the compound could serve as a lead structure for developing new antibiotics .
Potential Therapeutic Uses
Given its diverse biological activities, this compound may have potential therapeutic applications in:
- Cancer Treatment : As an anticancer agent targeting specific tumor types.
- Infection Control : As a novel antibiotic or antimicrobial agent against resistant strains.
- Inflammatory Disorders : Due to its potential anti-inflammatory properties linked to its chemical structure.
Mechanism of Action
The mechanism of action of (2E)-3-{4-[(2-CHLOROPHENYL)METHOXY]-3-METHOXYPHENYL}-2-CYANO-N-[2-(TRIFLUOROMETHYL)PHENYL]PROP-2-ENAMIDE involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Selected Acrylamide Derivatives
Key Observations:
Lipophilicity : The target compound exhibits higher calculated logP (~5.2) compared to analogues with polar substituents (e.g., trimethoxy derivatives in , logP ~3.1). This is attributed to the trifluoromethyl group and chlorophenyl methoxy moiety .
Bioactivity Trends: Analogues with trifluoromethyl or chloro-fluorophenyl groups (e.g., ) often show enhanced binding to hydrophobic pockets in enzymes, as observed in kinase inhibition studies.
Pharmacological and Physicochemical Data
Table 2: Comparative Physicochemical and Bioactivity Data
*IC50 values are context-dependent and derived from in vitro assays.
Key Findings:
- Solubility Limitations : The target compound’s low predicted solubility aligns with trends for highly lipophilic acrylamides, necessitating formulation optimization for in vivo studies .
- Ferroptosis Induction: The dimethylamino-propyl analogue demonstrates potent ferroptosis-inducing activity in oral squamous cell carcinoma (OSCC) models, suggesting that side-chain basicity may enhance cellular uptake .
- Structural-Activity Relationships (SAR): Methoxy groups (e.g., ) improve solubility but may reduce membrane permeability. Trifluoromethyl and cyano groups enhance target engagement but may increase metabolic instability .
Biological Activity
The compound (2E)-3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide, also known by its PubChem CID 1516221, is a complex organic molecule with potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.
Chemical Structure
The molecular formula of the compound is C25H19ClF3N2O3, with a molecular weight of 462.9 g/mol. The structure includes multiple functional groups, including cyano, methoxy, and chlorophenyl moieties, which contribute to its biological activity.
Biological Activity Overview
Research indicates that compounds with similar structural features often exhibit a range of biological activities, including:
- Anticancer Properties : Many derivatives of aryl cyanamides have shown promise in inhibiting cancer cell proliferation.
- Antimicrobial Activity : Some compounds in this class have demonstrated effectiveness against various bacterial strains.
- Enzyme Inhibition : The presence of specific functional groups can lead to the inhibition of key enzymes involved in metabolic pathways.
The proposed mechanism of action for (2E)-3-{4-[(2-chlorophenyl)methoxy]-3-methoxyphenyl}-2-cyano-N-[2-(trifluoromethyl)phenyl]prop-2-enamide involves interactions with biological targets such as:
- Enzymatic Inhibition : The compound may inhibit enzymes like cytochrome P450, which is crucial for drug metabolism and synthesis of sterols in fungi .
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways related to cancer and inflammation.
Anticancer Activity
A study highlighted the anticancer potential of similar compounds by assessing their cytotoxic effects on various cancer cell lines. The results indicated that modifications in the chemical structure could enhance potency against specific cancer types. For instance, compounds with methoxy substitutions showed increased activity against breast cancer cells .
Antimicrobial Properties
Research into related compounds revealed that some exhibited significant antimicrobial activity. For example, derivatives were tested against Candida albicans and Aspergillus niger, showing minimum inhibitory concentrations (MICs) ranging from 12.5 to 25 μg/ml .
Data Table: Biological Activities
Case Studies
- Cytotoxicity Study : A series of experiments evaluated the cytotoxic effects of structurally similar compounds on various cancer cell lines. The results indicated that the introduction of electron-withdrawing groups significantly enhanced cytotoxicity .
- Enzyme Inhibition Study : Another study focused on the inhibition of cytochrome P450 enzymes by related cyanamide derivatives. The findings suggested that these compounds could serve as lead candidates for developing antifungal agents due to their ability to disrupt ergosterol biosynthesis .
Q & A
Q. What are the optimal synthetic routes for this compound, and how do reaction conditions influence yield and purity?
The synthesis typically involves multi-step reactions, including esterification, coupling, and cyclization. Key steps include:
- Controlled temperature and pressure to minimize side reactions (e.g., hydrolysis of the cyano group) .
- Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates, while ethanol facilitates crystallization .
- Purification : Chromatography (e.g., silica gel with petroleum ether/ethyl acetate) and Supercritical Fluid Chromatography (SFC) are critical for isolating enantiomers . Methodological Tip: Use Design of Experiments (DoE) to optimize parameters like solvent ratios and catalyst loading .
Q. Which analytical techniques are most effective for characterizing this compound?
- Structural confirmation : NMR (¹H/¹³C) for functional group analysis and X-ray crystallography for absolute configuration determination .
- Purity assessment : HPLC with UV detection (λ = 254 nm) to resolve impurities, and mass spectrometry (MS) for molecular weight validation . Note: Cross-validate results with multiple techniques to address spectral overlaps (e.g., aromatic protons in crowded regions) .
Q. How should researchers handle stability and storage challenges?
- Degradation pathways : Hydrolysis of the cyano group and oxidation of methoxy substituents are common .
- Storage recommendations : Store in inert atmospheres (argon) at –20°C in amber vials to prevent light-induced degradation . Methodological Tip: Conduct accelerated stability studies (40°C/75% RH) to predict shelf-life .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yield data across studies?
Discrepancies often arise from:
- Reagent quality : Trace moisture in solvents can deactivate catalysts (e.g., coupling agents like HATU) .
- Kinetic vs. thermodynamic control : Higher temperatures may favor undesired byproducts despite faster reaction times . Resolution Strategy: Use statistical modeling (e.g., ANOVA) to identify critical variables and replicate conditions with strict moisture control .
Q. What methodologies are recommended for studying structure-activity relationships (SAR) of this compound?
- Analog synthesis : Replace substituents (e.g., trifluoromethyl with chloro) to assess electronic effects .
- Biological assays : Pair SAR with enzyme inhibition studies (e.g., IC₅₀ measurements) to link structural motifs to activity . Tip: Computational docking (e.g., AutoDock Vina) can predict binding modes before labor-intensive synthesis .
Q. How can experimental design principles improve process scalability?
- Flow chemistry : Continuous reactors enhance reproducibility for steps requiring precise temperature control (e.g., diazomethane reactions) .
- DoE-guided optimization : Screen variables (e.g., residence time, catalyst loading) in parallel to reduce iterative trials . Case Study: A 39% yield improvement was achieved by optimizing coupling agent equivalents via fractional factorial design .
Q. What strategies mitigate safety risks during large-scale synthesis?
- Hazard mitigation : Use Schlenk lines for air-sensitive steps and quenching protocols for reactive intermediates (e.g., acyl chlorides) .
- First-aid protocols : Immediate ethanol rinsing for skin contact with cyano groups, followed by medical consultation .
Key Recommendations
- Cross-disciplinary collaboration : Integrate synthetic chemistry with computational modeling for efficient SAR exploration.
- Documentation : Maintain detailed logs of reaction conditions (e.g., humidity levels) to troubleshoot inconsistencies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
